

ONC213 in Acute Myeloid Leukemia: A Comparative Guide to its Cross-Resistance Profile

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Compound of Interest

Compound Name: *ONC213*

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The emergence of targeted therapies has significantly altered the treatment landscape for Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge, driving the need for novel agents with distinct mechanisms of action. This guide provides an objective comparison of the investigational imipridone **ONC213**, focusing on its cross-resistance profile against established targeted therapies for relapsed or refractory (R/R) AML.

Executive Summary

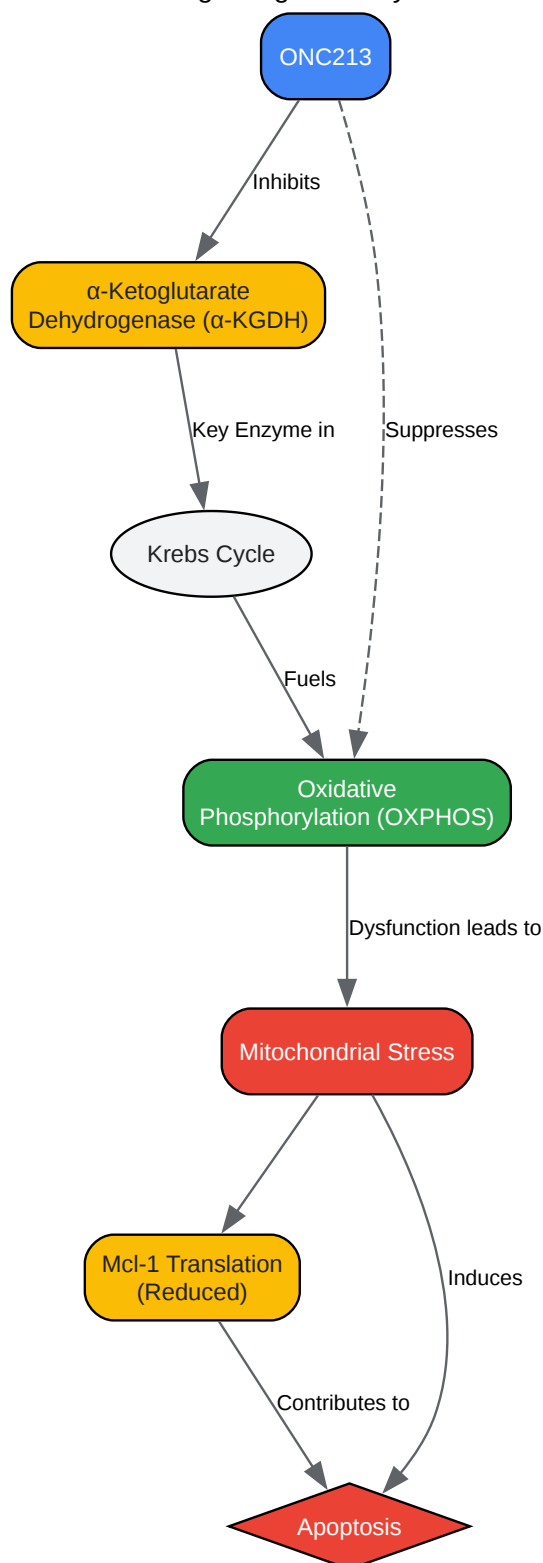
ONC213, a small molecule inhibitor of α -ketoglutarate dehydrogenase (α -KGDH), has demonstrated potent anti-leukemic activity in preclinical models of AML. Its unique mechanism, which induces mitochondrial stress and suppresses oxidative phosphorylation, offers a potential therapeutic advantage in overcoming resistance to existing drugs, particularly the BCL-2 inhibitor venetoclax. This guide presents a comparative analysis of **ONC213**'s efficacy with that of approved targeted therapies for R/R AML, including FLT3 and IDH inhibitors, supported by available experimental data and detailed methodologies.

ONC213: Mechanism of Action and Preclinical Efficacy

ONC213 exerts its anti-leukemic effects by targeting a key enzyme in the Krebs cycle, α -KGDH.^[1] This inhibition leads to a cascade of events within the mitochondria, including suppressed respiration and elevated levels of alpha-ketoglutarate.^{[1][2]} The resulting mitochondrial stress response ultimately triggers apoptosis in AML cells.^{[1][2]} Notably, this mechanism is distinct from its predecessor, ONC201, as it does not rely on the induction of TRAIL or its death receptor DR5.^[1]

Preclinical studies have shown that **ONC213** is effective against a range of AML cell lines and primary patient samples, with IC50 values in the nanomolar to low micromolar range.^[1] Importantly, it has demonstrated activity against leukemia stem cells (LSCs), which are often implicated in relapse and resistance.^[1]

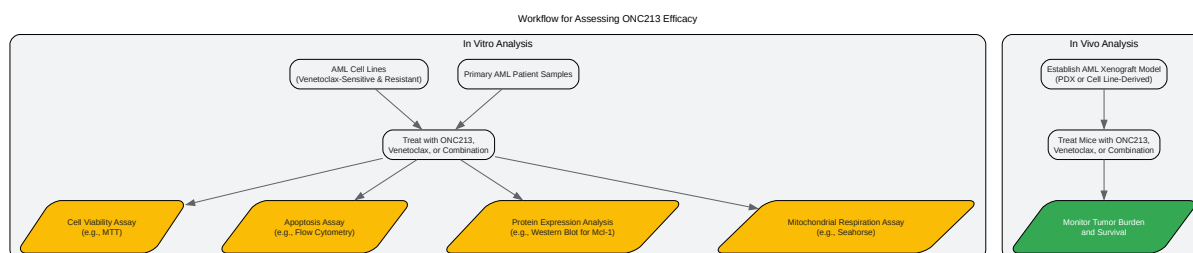
ONC213 Signaling Pathway in AML

[Click to download full resolution via product page](#)**Caption: ONC213 Mechanism of Action in AML**

Cross-Resistance Profile: ONC213 and Venetoclax

A key area of investigation for **ONC213** is its activity in the context of venetoclax resistance. Venetoclax, a BCL-2 inhibitor, is a standard-of-care agent for many AML patients, but resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, is a significant clinical hurdle.

ONC213 has been shown to downregulate Mcl-1 protein levels, providing a strong rationale for its use in overcoming venetoclax resistance.^[1] Preclinical studies have demonstrated that **ONC213** can re-sensitize venetoclax-resistant AML cells to venetoclax treatment. The combination of **ONC213** and venetoclax results in synergistic killing of AML cells, including those with acquired resistance to venetoclax and azacitidine.



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Caption: Experimental Workflow for **ONC213** Evaluation

Comparative Efficacy of Targeted Agents in Relapsed/Refractory AML

To contextualize the potential of **ONC213**, its preclinical profile can be compared with the clinical efficacy of approved targeted therapies for R/R AML.

Therapy Class	Target	Representative Agent(s)	Overall Response Rate (ORR) in R/R AML	Median Overall Survival (OS) in R/R AML
Imipridone	α -KGDH	ONC213	Preclinical	Preclinical
FLT3 Inhibitors	FLT3	Gilteritinib	50.0% (Composite CR) [1]	9.6 months [1]
Quizartinib	~46% (Composite CR)	6.2 months		
IDH Inhibitors	IDH1	Ivosidenib	41.6% [3]	9.0 months [4]
IDH2	Enasidenib	40.3% [3] [5]	9.3 months [5] [6]	

Note: Data for Gilteritinib and Quizartinib are from separate clinical trials and not from a head-to-head comparison. ORR and OS for **ONC213** are not yet available from clinical trials.

Experimental Protocols

Cell Viability (MTT) Assay

- Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 5×10^4 cells per well in 100 μ L of culture medium.
- Drug Treatment: Cells are treated with varying concentrations of **ONC213** for 72 hours.
- MTT Addition: 10 μ L of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

- Solubilization: 100 μ L of solubilization solution is added to each well and the plate is incubated overnight at 37°C.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Mitochondrial Respiration (Seahorse) Assay

- Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.
- Assay Medium: Cells are incubated in XF assay medium supplemented with glucose at 37°C in a non-CO₂ incubator for 1 hour.
- Baseline Measurement: Baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer.
- Compound Injection: Sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) are performed to measure key parameters of mitochondrial function.
- Data Analysis: OCR and ECAR are calculated and analyzed to determine the effect of **ONC213** on mitochondrial respiration and glycolysis.

Conclusion

ONC213 presents a promising therapeutic strategy for AML, particularly in the context of resistance to existing therapies. Its novel mechanism of action, targeting mitochondrial metabolism through α -KGDH inhibition, distinguishes it from current targeted agents. The preclinical data strongly suggest a role for **ONC213** in overcoming venetoclax resistance, a significant unmet need in AML treatment. Further clinical investigation is warranted to establish the safety and efficacy of **ONC213** in patients with relapsed or refractory AML and to validate its potential as a single agent or in combination therapies.

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